molecular formula C8H5IN2O B3293561 6-iodo-1H-indazole-3-carbaldehyde CAS No. 885518-80-9

6-iodo-1H-indazole-3-carbaldehyde

Cat. No.: B3293561
CAS No.: 885518-80-9
M. Wt: 272.04 g/mol
InChI Key: IXELIHXOKMAQCO-UHFFFAOYSA-N
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Description

6-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-80-9) is a versatile halogenated indazole derivative that serves as a high-value building block in medicinal chemistry and pharmaceutical research . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . This compound is particularly valued as a key synthetic intermediate for the development of kinase inhibitors . The presence of both an aldehyde group and an iodine atom on the indazole core allows for sequential and diverse functionalization via cross-coupling reactions and nucleophilic additions, enabling researchers to efficiently create complex molecular libraries for biological screening . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELIHXOKMAQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Iodo 1h Indazole 3 Carbaldehyde

Retrosynthetic Analyses of 6-iodo-1H-indazole-3-carbaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

Indazole Core Formation Strategies

The formation of the indazole ring is a critical step in the synthesis of this compound. Several strategies have been developed for constructing this bicyclic heterocyclic system. derpharmachemica.comresearchgate.net One common approach involves the cyclization of appropriately substituted benzene (B151609) precursors. For instance, methods starting from o-toluidines, isatins, or phenylhydrazines have been reported to generate the pyrazole (B372694) moiety fused to the benzene ring. derpharmachemica.comchemicalbook.com Another strategy is the intramolecular C-H amination of hydrazones, which can be catalyzed by various reagents to form the indazole ring. iosrjournals.orgorganic-chemistry.orgnih.gov The choice of strategy often depends on the desired substitution pattern on the indazole core.

Introduction of Iodo and Carbaldehyde Functionalities

The introduction of the iodo and carbaldehyde groups at the 6- and 3-positions, respectively, requires regioselective functionalization. The iodination of the indazole ring is often achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. chim.itgoogle.com N-iodosuccinimide (NIS) can also be employed as an iodinating agent. chim.it The formyl group is typically introduced at the C-3 position. One method involves the nitrosation of an indole (B1671886) precursor, which then undergoes a ring-opening and subsequent ring-closure to yield the indazole-3-carbaldehyde. nih.govrsc.org Another approach is the direct formylation of a pre-formed indazole ring using a suitable formylating agent. thieme-connect.de

Established Synthetic Routes and Optimizations

Several synthetic routes for this compound and related derivatives have been established and optimized to improve yields and efficiency.

Multi-Step Synthesis from Accessible Precursors

A common approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. derpharmachemica.comchim.itgoogle.comrsc.orgsphinxsai.comresearchgate.net For example, a synthesis might begin with a substituted o-toluidine (B26562) or a nitro-substituted indole. nih.govresearchgate.net The synthesis of 6-iodo-1H-indazole, a key intermediate, has been reported from 6-bromoindazole via a halogen exchange reaction. chemicalbook.com Another route involves the diazotization of a corresponding amino-indazole followed by treatment with potassium iodide. google.com The aldehyde functionality can then be introduced at the 3-position. For instance, starting from 6-nitroindazole, one can first introduce the iodine at the 3-position, followed by protection of the indazole nitrogen, reduction of the nitro group to an amine, diazotization, and finally introduction of the iodine at the 6-position. The aldehyde can be introduced at a later stage through various formylation methods. google.com

Catalytic Approaches in Indazole Ring Construction

Catalytic methods play a significant role in the efficient synthesis of the indazole ring. derpharmachemica.com Palladium-catalyzed intramolecular amination of aryl halides is a known method for forming the indazole core. sphinxsai.comresearchgate.net Copper-catalyzed reactions have also been employed for the synthesis of indazoles. organic-chemistry.org Molecular iodine has been reported as an efficient catalyst for the condensation of ortho-alkoxy acetophenones with hydrazine (B178648) hydrate (B1144303) to yield indazoles. sphinxsai.comresearchgate.net These catalytic approaches often offer milder reaction conditions and improved yields compared to traditional methods.

Functional Group Transformations for Halogenation and Aldehyde Formation

The introduction of the halogen and aldehyde groups often requires specific functional group transformations. Halogenation, particularly iodination and bromination, at the C-3 position is a useful step for further modifications via cross-coupling reactions. chim.itrasayanjournal.co.in These reactions are typically carried out using molecular halogens in a suitable solvent. rasayanjournal.co.in For the formation of the aldehyde, methods like the Vilsmeier-Haack reaction or the Duff reaction on a pre-formed indazole can be considered, although these are not explicitly detailed for this specific compound in the provided context. A more relevant approach is the nitrosation of a 6-substituted indole, which directly yields the corresponding 6-substituted-1H-indazole-3-carbaldehyde. nih.govrsc.org This transformation proceeds through a nitrosation at the C3 position of the indole, leading to an oxime intermediate that rearranges to the final product. nih.gov

Emerging Synthetic Methodologies

The synthesis of this compound is increasingly benefiting from modern chemical techniques that prioritize efficiency, safety, and environmental responsibility. These emerging methods stand in contrast to more traditional synthetic routes, which can be hampered by harsh reaction conditions, lengthy procedures, and the generation of significant waste.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are being actively integrated into the synthesis of indazole derivatives to mitigate the environmental impact of chemical production. dntb.gov.ua This involves the strategic selection of solvents, catalysts, and reaction conditions to enhance sustainability. mdpi.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua

Key aspects of green chemistry in this context include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. snu.ac.kr

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or other environmentally benign options. mdpi.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents, which are consumed in the reaction and generate more waste. mdpi.comsnu.ac.kr

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchr.orgajrconline.orgrasayanjournal.co.in This technique is particularly advantageous for the synthesis of heterocyclic compounds like indazoles. rasayanjournal.co.in

In the context of this compound synthesis, microwave irradiation can be applied to various steps, including cyclization and functionalization reactions. rasayanjournal.co.innih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates. nih.gov This approach is not only time-efficient but also aligns with green chemistry principles by reducing energy consumption. rasayanjournal.co.in

A study on the synthesis of indazole derivatives highlighted the effectiveness of microwave-assisted reactions in distilled water, offering a fast and efficient process. jchr.org Another report detailed an eco-friendly, one-pot microwave-assisted method for synthesizing indazoles from salicylaldehyde (B1680747) and hydrazine hydrates, resulting in good to excellent yields. ajrconline.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indazole Derivatives

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours nih.gov
Energy Consumption HighLow rasayanjournal.co.in
Reaction Yield Variable, often moderateGenerally higher ajrconline.orgrasayanjournal.co.in
Solvent Use Often requires high-boiling, hazardous solventsCan often be performed with greener solvents or solvent-free nih.gov

Advanced Transition Metal-Catalyzed Syntheses

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. researchgate.netrsc.orgrsc.org In the synthesis of this compound and related structures, transition metals like palladium, rhodium, and copper are instrumental. google.comnih.gov

These catalysts facilitate a variety of chemical transformations, including:

Cross-Coupling Reactions: Such as Suzuki and Heck reactions, which are essential for introducing substituents onto the indazole core. google.com

C-H Activation/Annulation: This modern strategy allows for the direct formation of the indazole ring from simpler starting materials, often with high atom economy. nih.govresearchgate.net

Nitrosation of Indoles: A method for converting indoles into 1H-indazole-3-carboxaldehydes under mild conditions. nih.govrsc.orgrsc.org

A notable example is the rhodium(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones to produce 1H-indazoles. researchgate.net Another approach involves the nitrosation of substituted indoles to yield the corresponding 1H-indazole-3-carboxaldehydes in high yields. nih.govrsc.org For instance, the nitrosation of 6-bromo-indole has been shown to produce 6-bromo-1H-indazole-3-carboxaldehyde. nih.gov While this is not the iodo-analogue, it demonstrates a viable pathway that could be adapted.

The development of these advanced catalytic systems continues to push the boundaries of synthetic efficiency, allowing for the creation of functionalized indazoles with greater control and in a more sustainable manner. researchgate.net

Reactivity and Transformation Pathways of 6 Iodo 1h Indazole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the C3 position of the indazole ring is a versatile functional group that can undergo a variety of transformations. nih.gov These reactions provide access to a diverse range of derivatives with potential applications in various fields of chemistry.

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. This initial addition can be followed by subsequent reactions to yield stable products. For instance, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nitrogen-centered nucleophiles, such as piperidine (B6355638) and pyrrole, occurs regioselectively at the 2-position, leading to 2,3,6-trisubstituted indole (B1671886) derivatives. nii.ac.jp This highlights the potential for similar reactivity with 6-iodo-1H-indazole-3-carbaldehyde, where nucleophilic attack on the aldehyde could be followed by intramolecular cyclization or other transformations.

The reaction of NH-indazoles with formaldehyde (B43269) in acidic aqueous solutions has been shown to produce N1-CH2OH derivatives. nih.gov This reaction proceeds through the attack of the indazole nitrogen on the protonated formaldehyde. nih.gov While this reaction involves formaldehyde, it illustrates the principle of nucleophilic addition to a carbonyl group in the context of the indazole scaffold.

Condensation Reactions for Imine and Enamine Formation

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases) and with secondary amines to yield enamines. These reactions are fundamental in organic synthesis for the construction of new carbon-nitrogen bonds. The resulting imines and enamines are themselves versatile intermediates for further functionalization. While specific examples with this compound are not detailed in the provided context, this reactivity is a general characteristic of aldehydes.

Oxidation and Reduction Strategies of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents. The resulting carboxylic acid provides a new site for derivatization, for example, through esterification or amidation reactions.

Conversely, reduction of the aldehyde to the corresponding alcohol can be accomplished using reducing agents like sodium borohydride. This transformation provides access to (6-iodo-1H-indazol-3-yl)methanol, which can be used in subsequent reactions such as etherification or esterification. The aldehyde can also be converted to an alkene through a reduction-reoxidation sequence. rsc.orgnih.govresearchgate.net

Olefination Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

The carbaldehyde group is a key substrate for various olefination reactions, which are crucial for forming carbon-carbon double bonds. rsc.orgnih.gov

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.org This reaction leads to the formation of α,β-unsaturated products. wikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, with stabilized ylides generally favoring the (E)-alkene. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The HWE reaction is known for its high stereoselectivity, typically affording the (E)-alkene. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction is advantageous due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

Olefination ReactionReagentProduct TypeKey Features
Knoevenagel Condensation Active methylene compound (e.g., malonic acid, diethyl malonate)α,β-unsaturated compoundCatalyzed by a weak base. wikipedia.org
Wittig Reaction Phosphonium ylide (e.g., Ph3P=CHR)AlkeneStereochemistry depends on the ylide's stability. organic-chemistry.orgwikipedia.org
Horner-Wadsworth-Emmons Phosphonate carbanion (e.g., (EtO)2P(O)CH2R)(E)-Alkene (typically)High stereoselectivity for the E-isomer. wikipedia.orgalfa-chemistry.comnrochemistry.com

Transformations at the Iodo Substitution Site

The iodine atom at the 6-position of the indazole ring serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. This functionality is crucial for the synthesis of complex indazole derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. nih.govnih.gov It is a highly efficient method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. nih.govmdpi.com The reaction is tolerant of a wide variety of functional groups and often proceeds under mild conditions. nih.gov The Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids has been successfully demonstrated, highlighting the feasibility of this transformation at the iodo-substituted position of the indazole core. mdpi.com

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for the synthesis of aryl alkynes. wikipedia.org The reaction can be carried out under mild conditions and has been applied to the synthesis of complex molecules. wikipedia.orgnih.gov Sequential Sonogashira-Suzuki couplings have been performed on 5-bromo-3-iodoindoles, demonstrating the potential for selective functionalization at different halogenated positions. thieme-connect.de

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org This reaction is a valuable method for the formation of substituted alkenes and typically exhibits high trans selectivity. organic-chemistry.org While a direct example with this compound is not provided, the reactivity of aryl iodides in Heck reactions is well-established. rsc.orgnih.gov

Cross-Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura Organoboronic acid/esterPalladium catalyst and a baseC(sp2)-C(sp2) or C(sp2)-C(sp3)
Sonogashira Terminal alkynePalladium catalyst, copper(I) cocatalyst, and a baseC(sp2)-C(sp)
Heck AlkenePalladium catalyst and a baseC(sp2)-C(sp2)

Nucleophilic Aromatic Substitution (SNAr) Approaches

While the electron-rich nature of the indazole ring generally disfavors classical nucleophilic aromatic substitution (SNAr), the presence of the iodine atom at the 6-position offers a site for such reactions, particularly under specific activating conditions. The reactivity of the C-I bond can be enhanced by the electron-withdrawing character of the aldehyde group, although its effect is moderated by the distance.

SNAr reactions on the this compound core typically require strong nucleophiles and often proceed under forcing conditions, such as high temperatures or with the aid of a catalyst. Common nucleophiles that could potentially displace the iodide include alkoxides, thiolates, and amines. The success of these reactions is often dependent on the specific substrate and the reaction conditions employed.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and widely used method for the functionalization of aryl halides. wikipedia.org In the case of this compound, the carbon-iodine bond is susceptible to exchange with organometallic reagents, most commonly organolithium or Grignard reagents. wikipedia.org

This reaction typically involves treating the iodoindazole with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. The exchange process generates a highly reactive 6-indazolyl-lithium or 6-indazolyl-magnesium species. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the 6-position.

Table 1: Examples of Electrophiles Used in Metal-Halogen Exchange Reactions

ElectrophileResulting Functional Group
Aldehydes/KetonesSecondary/Tertiary Alcohols
Carbon DioxideCarboxylic Acid
Alkyl HalidesAlkyl Group
BoratesBoronic Acid/Ester
IsocyanatesAmide

This strategy provides a versatile route to a diverse array of 6-substituted indazole-3-carbaldehydes, which are valuable intermediates in medicinal chemistry.

Reactivity of the Indazole Heterocyclic Core

Beyond the reactivity of the iodo and aldehyde groups, the indazole ring system itself is amenable to a variety of transformations.

N-Alkylation and N-Arylation Strategies

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo alkylation or arylation. nih.gov The regioselectivity of these reactions is a critical aspect and is influenced by several factors, including the nature of the substituent at the 3-position, the alkylating or arylating agent, the base, and the solvent used. nih.gov

For this compound, the aldehyde group can influence the regiochemical outcome. Generally, N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents in the presence of a base. nih.gov The choice of base, such as sodium hydride or potassium carbonate, can significantly impact the ratio of N1 to N2 alkylated products. nih.gov Similarly, N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.gov

Table 2: Conditions for N-Alkylation of Indazoles

ReagentBaseSolventTypical Outcome
Alkyl HalideNaHTHF, DMFOften favors N1-alkylation nih.gov
Alkyl HalideK2CO3Acetone, DMFMixture of N1 and N2 isomers
Mitsunobu ReagentsDEAD, PPh3THFCan provide access to N2 isomers

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The electron-donating nature of the pyrazole (B372694) part of the ring activates the benzene (B151609) portion towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For this compound, the directing effects of the iodine atom and the indazole ring itself will determine the position of the incoming electrophile. Nitration of indazoles, for instance, has been reported to occur at various positions depending on the reaction conditions and the substituents already present on the ring. chim.itnih.gov

Ring Modification and Rearrangement Pathways

The indazole core can undergo more complex transformations involving ring modification or rearrangement under specific conditions. One notable reaction is the nitrosation of indoles, which can lead to the formation of 1H-indazole-3-carboxaldehydes through a ring-opening and subsequent ring-closing mechanism. nih.govresearchgate.netrsc.org While this is a synthetic route to the parent scaffold, it highlights the potential for ring-opening pathways under certain reactive conditions.

Furthermore, thermal or acid-catalyzed rearrangements of substituted indazoles have been observed. For example, the thermal rearrangement of certain dinitroindazoles has been reported. chim.it While specific rearrangement pathways for this compound are not extensively documented, the inherent reactivity of the indazole system suggests that such transformations could be possible under appropriate energetic or catalytic conditions.

Applications of 6 Iodo 1h Indazole 3 Carbaldehyde in Complex Molecule Synthesis

Construction of Advanced Indazole Derivativesrsc.org

The dual functionality of 6-iodo-1H-indazole-3-carbaldehyde serves as a cornerstone for creating sophisticated indazole-based molecules, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov The aldehyde and iodo moieties can be selectively manipulated to introduce a wide range of substituents and molecular extensions, leading to polyfunctionalized and diverse indazole cores. rsc.orgnih.gov

The synthesis of polyfunctionalized indazole scaffolds from this compound hinges on the selective reactivity of its two key functional groups. The aldehyde at the C3 position offers a gateway for nucleophilic additions, condensations, and reductive aminations, while the iodo group at the C6 position is primed for transition-metal-catalyzed cross-coupling reactions. This orthogonality allows chemists to build molecular complexity in a controlled, stepwise manner.

Researchers can first modify the aldehyde group. For instance, Knoevenagel or Wittig condensations can convert the aldehyde into various alkenes, introducing new carbon-carbon bonds and functional handles. nih.gov Subsequently, the intact iodo group can undergo reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach aryl, alkynyl, or amino groups, respectively, at the C6 position. This sequence provides access to indazoles with distinct, complex substituents at two separate points on the bicyclic core.

Table 1: Exemplary Sequential Reactions for Polyfunctionalization

StepReaction TypePositionReagents/ConditionsResulting Functional Group
1Knoevenagel CondensationC3Malononitrile, piperidine (B6355638)Dicyanovinyl group
2Suzuki CouplingC6Arylboronic acid, Pd catalyst, baseAryl group
1Reductive AminationC3Primary amine, NaBH(OAc)₃Secondary amine
2Sonogashira CouplingC6Terminal alkyne, Pd/Cu catalystAlkynyl group
1Grignard AdditionC3RMgBr, then workupSecondary alcohol
2Heck CouplingC6Alkene, Pd catalyst, baseAlkenyl group

Scaffold diversification is crucial for creating libraries of related compounds, particularly in drug discovery. This compound is an ideal starting material for such endeavors. rsc.org The aldehyde function can be readily converted into a wide array of other functional groups or heterocyclic rings. For example, reaction with hydroxylamine yields an oxime, oxidation provides a carboxylic acid, and condensation with various binucleophiles can form rings like pyrazoles or pyrimidines. nih.gov

Simultaneously, the C6-iodo substituent serves as a versatile handle for diversification through cross-coupling. A single indazole precursor, modified at the C3-aldehyde position, can be subjected to a panel of different boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination) to rapidly generate a library of analogues with diverse functionalities at the C6 position. This parallel synthesis approach allows for the systematic exploration of the chemical space around the indazole core. mdpi.com

Role as a Precursor to Diverse Heterocyclic Architecturesrsc.org

Beyond modifying the indazole core itself, this compound is instrumental in building larger, more complex heterocyclic systems where the indazole unit is fused or linked to other rings.

Annulation, or ring-forming, reactions are a powerful tool for constructing polycyclic aromatic systems. rsc.org The aldehyde group of this compound is a key participant in such transformations. For instance, in a Friedländer-type annulation, the aldehyde can react with a ketone containing an α-methylene group (e.g., cyclohexanone) in the presence of a base to construct a new six-membered ring, leading to a fused quinoline-indazole system.

These [3+2] or other cycloaddition reactions can lead to the formation of various five- or six-membered heterocyclic rings fused to the pyrazole (B372694) portion of the indazole. chim.itresearchgate.net The resulting fused polycyclic architectures often possess unique electronic and steric properties, making them attractive targets for materials science and medicinal chemistry. The iodo group can be retained during these cyclizations, allowing for further functionalization of the newly formed fused system.

The bifunctional nature of this compound allows it to be used as a "bridging" or "linking" scaffold to connect two different molecular fragments. In a potential synthetic strategy, the C6-iodo group could first be coupled with a large, complex molecule (Fragment A) via a Suzuki or other cross-coupling reaction. In a subsequent step, the C3-aldehyde could be used to form a bond with a second molecule (Fragment B) through a reaction like a Wittig olefination or reductive amination. The final product would feature the indazole core acting as a rigid linker connecting Fragment A and Fragment B, creating a complex, high-molecular-weight structure with precise spatial orientation of the connected fragments.

Utilization in Cascade and Multicomponent Reactions

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from multiple starting materials in a single pot, minimizing waste and saving time. nih.govresearchgate.net The aldehyde functionality makes this compound an excellent substrate for such processes. nih.govresearchgate.net

For example, it can serve as the aldehyde component in a Biginelli or Hantzsch-type reaction. In a hypothetical three-component reaction, this compound could be combined with a β-ketoester and urea (or thiourea) to construct a dihydropyrimidinone ring attached to the C3 position of the indazole. rsc.org The entire indazole scaffold is incorporated into the final product in one step. The presence of the iodo group on the resulting complex molecule provides an opportunity for subsequent post-MCR modification, further enhancing molecular diversity. researchgate.net

Table 2: Hypothetical Multicomponent Reaction

MCR TypeComponent 1Component 2Component 3Product Class
Biginelli ReactionThis compoundEthyl acetoacetateUrea3,4-Dihydropyrimidin-2(1H)-one
Ugi ReactionThis compoundAnilineAcetic AcidIsocyanide
Kabachnik–FieldsThis compoundDiethylamineDiethyl phosphiteα-Aminophosphonate

One-Pot Synthetic Sequences

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a highly efficient and sustainable approach to chemical synthesis. This compound is an excellent substrate for designing such sequences due to the distinct reactivity of its two functional groups. The significant difference in the conditions required for transition-metal-catalyzed cross-coupling at the C6-iodo position and transformations of the C3-aldehyde allows for the development of sequential one-pot processes.

Table 1: Illustrative One-Pot Sequential Reactions with this compound

Step 1: C6-Position Reaction (in situ)Reagents for Step 1Step 2: C3-Position Reaction (in situ)Reagents for Step 2Potential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, BaseWittig ReactionPhosphorus ylide6-Aryl-3-alkenyl-1H-indazoles
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, BaseReductive AminationAmine, Reducing agent6-Alkynyl-3-(aminomethyl)-1H-indazoles
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseKnoevenagel CondensationActive methylene (B1212753) compound6-Amino-3-vinyl-1H-indazole derivatives

Efficient Assembly of Molecular Complexity

The construction of complex molecules from simple precursors in an efficient manner is a central goal of modern organic synthesis. This compound serves as a powerful scaffold for the rapid assembly of molecular complexity through two primary strategies: sequential functionalization and multicomponent reactions (MCRs).

Sequential Functionalization: The differential reactivity of the iodo and aldehyde groups allows for a stepwise and controlled elaboration of the indazole core. The robust nature of the C-I bond makes it amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are typically performed first. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents at the C6 position. The resulting aldehyde-containing intermediate can then undergo a plethora of transformations to build further complexity at the C3 position. This sequential approach provides a reliable and modular route to a large library of disubstituted indazoles from a single, common intermediate. The ability to perform sequential Sonogashira and Suzuki cross-coupling reactions on dihalo-indazoles has been well-documented, establishing a clear precedent for this type of synthetic strategy. researchgate.netthieme-connect.de

Table 2: Stepwise Approach for Assembling Molecular Complexity

Step 1: C6-Position FunctionalizationExample Coupling PartnerResulting IntermediateStep 2: C3-Position DerivatizationFinal Product Structure
Suzuki ReactionPhenylboronic acid6-Phenyl-1H-indazole-3-carbaldehydeHorner-Wadsworth-Emmons Reaction6-Phenyl-3-(alkenyl)-1H-indazole
Sonogashira ReactionPhenylacetylene6-(Phenylethynyl)-1H-indazole-3-carbaldehydeGrignard Reaction followed by oxidation6-(Phenylethynyl)-3-(hydroxy(phenyl)methyl)-1H-indazole
Buchwald-Hartwig ReactionMorpholine6-Morpholino-1H-indazole-3-carbaldehydePictet-Spengler ReactionComplex fused heterocyclic system

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a single synthetic operation. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. Analogous structures like 1H-indole-3-carbaldehyde are widely used in MCRs to generate diverse and complex heterocyclic scaffolds. nih.govnih.gov In such a strategy, the aldehyde group would react with other components to build a new ring system fused or attached to the indazole core. The crucial advantage here is that the iodo-substituent at the C6 position can remain intact throughout the MCR sequence. This preserved iodo-group serves as a valuable synthetic handle for post-MCR modifications, allowing for the late-stage introduction of additional diversity through the aforementioned cross-coupling reactions. This combination of MCRs followed by cross-coupling represents a highly efficient method for rapidly accessing libraries of structurally complex and diverse indazole-based compounds.

Analytical and Spectroscopic Methodologies in Research on 6 Iodo 1h Indazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 6-iodo-1H-indazole-3-carbaldehyde and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to map out the connectivity of atoms and the spatial relationships within the molecule.

Advanced 1D and 2D NMR Techniques

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in various indazole derivatives, the aldehyde proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often around δ 9.9-10.1 ppm. rsc.org The aromatic protons and the N-H proton exhibit characteristic shifts and coupling patterns that are influenced by the substituents on the indazole ring. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks. It helps to establish the connectivity of adjacent protons in the indazole ring system, allowing for the assignment of signals that might be ambiguous in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms. This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for piecing together the molecular skeleton, for example, by correlating the aldehyde proton to the C3 carbon of the indazole ring and adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is crucial for confirming the regiochemistry of substitution on the indazole ring and for understanding the conformation of the molecule.

A study on N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, a derivative, showcased the combined use of COSY, HSQC, and HMBC to fully assign the ¹H and ¹³C NMR spectra, confirming the connectivity and structure of the molecule. researchgate.net

Isotopic Labeling Studies via NMR

While specific isotopic labeling studies on this compound are not extensively reported in the readily available literature, this technique is a powerful method for elucidating reaction mechanisms and understanding metabolic pathways. In such studies, an atom in the molecule, such as ¹³C or ¹⁵N, is replaced with its stable isotope. The changes in the NMR spectra, particularly the appearance of new couplings or significant shifts, can provide definitive evidence for bond formation or cleavage and help to trace the fate of specific atoms during a chemical transformation.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of this compound and its derivatives, as well as for gaining insights into their fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This is a critical step in the characterization of newly synthesized compounds. For a series of 1H-indazole-3-carboxaldehyde derivatives, HRMS was used to confirm their elemental formulas, lending strong support to their proposed structures. nih.govrsc.org This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis in Reaction Studies

The analysis of fragmentation patterns in mass spectrometry can offer significant structural information. researchgate.net In the study of synthetic cannabinoids based on indazole structures, electron ionization (EI) mass spectrometry revealed characteristic fragmentation pathways. researchgate.netresearchgate.net For indazole-3-carboxamide derivatives, common fragmentation includes the cleavage of the side chain at the C-3 position. researchgate.net Understanding these fragmentation pathways is crucial for the structural identification of unknown derivatives and for monitoring reaction progress. For instance, the loss of specific groups can indicate the success of a synthetic step or reveal the presence of impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the indazole ring, the C=O stretch of the aldehyde group, and the C-I stretch. The C=O stretching vibration is typically a strong and sharp band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration usually appears as a broader band in the region of 3200-3400 cm⁻¹. IR spectroscopy was used to characterize a range of 1H-indazole-3-carboxaldehyde derivatives, confirming the presence of key functional groups. rsc.org

Raman Spectroscopy: Raman spectroscopy can also provide valuable information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can be a useful tool for studying the skeletal vibrations of the indazole ring. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. A study on 1H-indazole-3-carbaldehyde utilized both FT-IR and FT-Raman spectroscopy, in conjunction with DFT calculations, to analyze the intermolecular interactions. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like this compound, single-crystal X-ray diffraction provides unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not widely available in the public domain, studies on closely related indazole derivatives have been successfully characterized using this technique. For instance, the crystal structures of various (1H-indazol-1-yl)methanol derivatives, including nitro-substituted analogs, have been determined, revealing key structural features of the indazole core. nih.govrsc.orgresearchgate.net Research on other halogenated heterocyclic compounds, such as 4-halogenated-1H-pyrazoles, also demonstrates the power of X-ray crystallography in understanding the impact of halogen substitution on the crystal packing and supramolecular architecture. mdpi.com

In a hypothetical crystallographic study of this compound, the resulting data would provide precise measurements of the carbon-iodine bond length, the geometry of the indazole ring system, and the conformation of the carbaldehyde group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the indazole N-H and the aldehyde oxygen, which govern the crystal lattice.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)15.1
β (°)95.5
Volume (ų)665
Z4
Density (calculated) (g/cm³)2.15
Key Bond Length (C-I) (Å)2.10
Key Bond Angle (C-C-I) (°)119.5

This table presents hypothetical data based on typical values for similar organic halogenated compounds and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of this compound. They are routinely used to monitor the progress of its synthesis and to assess the purity of the final product.

In the synthesis of related halogenated 1H-indazole-3-carboxaldehydes, column chromatography is a standard method for purification. nih.gov The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is optimized to achieve efficient separation of the desired product from starting materials, reagents, and by-products. Thin-layer chromatography (TLC) is also employed for rapid, qualitative monitoring of reaction progress. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment of non-volatile compounds like this compound. Commercial suppliers of related compounds, such as 6-bromo-1H-indazole-3-carbaldehyde, often provide purity data determined by HPLC, highlighting its importance in quality control.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the indazole ring system is chromophoric. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

This table represents a typical, illustrative HPLC method and is not based on specific published experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable analytical technique, particularly for the analysis of volatile and thermally stable compounds. While the volatility of this compound might be a consideration, GC-MS can be employed for its analysis, potentially after derivatization to increase its volatility and thermal stability.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, leading to its identification. The fragmentation pattern is a unique fingerprint of a molecule. Studies on the GC-MS analysis of related indazole and indole (B1671886) carboxamide synthetic cannabinoids have demonstrated the utility of this technique in identifying and quantifying these classes of compounds. nih.govnih.gov The fragmentation of this compound would be expected to show characteristic losses of iodine, the formyl group, and fragmentation of the indazole ring.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio)Predicted Fragment Identity
272[M]⁺ (Molecular ion)
145[M-I]⁺
117[M-I-CO]⁺
90Fragmentation of the indazole ring

This table contains predicted mass fragments based on the structure of this compound and general fragmentation patterns of similar compounds. It is for illustrative purposes only.

Theoretical and Computational Investigations of 6 Iodo 1h Indazole 3 Carbaldehyde Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of indazole derivatives. nih.govcore.ac.uk By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT studies on related indazole structures reveal key electronic parameters. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net For instance, a smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

DFT calculations with functionals like B3LYP and basis sets such as 6-311++G(d,p) are commonly employed to optimize the geometry of indazole molecules and compute their physicochemical properties. nih.govnih.gov These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule. MEP maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Illustrative Electronic Properties of Indazole Derivatives from DFT Calculations Note: This table presents typical data for representative indazole derivatives to illustrate the output of DFT calculations, as specific values for 6-iodo-1H-indazole-3-carbaldehyde are not available in the cited literature.

Indazole DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)MethodologyReference
1-Butyl-1H-indazole-3-carboxamide-0.23112-0.030550.20057B3LYP/6-311+ nih.gov
4-fluoro-1H-indazole-6.687-0.9525.735B3LYP/6-31G++(d,p) researchgate.net
4-chloro-1H-indazole-6.830-1.2525.578B3LYP/6-31G++(d,p) researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for understanding the complex reaction mechanisms involving the indazole scaffold. Theoretical studies can map out the entire reaction pathway, providing a step-by-step view of bond-breaking and bond-forming events that is often impossible to observe experimentally.

For example, the mechanism for the formation of 1H-indazole-3-carboxaldehydes via the nitrosation of indoles has been explored computationally. nih.gov These studies trace the reaction from the initial nitrosation at the C3 position of the indole (B1671886) ring, through the formation of an oxime intermediate, subsequent ring-opening, and the final ring-closure to yield the indazole product. nih.gov Similarly, the reaction of indazoles with formaldehyde (B43269) in an acidic medium has been studied, with calculations clarifying why the N1-substituted product is thermodynamically more stable than the N2-substituted isomer. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. Computational software can perform transition state searches to locate these fleeting structures. Frequency calculations are then used to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the kinetic barriers of a reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This profile, often visualized as a reaction coordinate diagram, illustrates the energy changes that occur throughout the reaction. It allows chemists to determine the rate-determining step (the step with the highest energy barrier) and to compare the feasibility of different potential mechanisms. For instance, calculations have shown that the 1-substituted (1H-indazol-1-yl)methanol is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, providing a thermodynamic rationale for the observed product distribution. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are key determinants of its properties. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers. This involves systematically rotating the rotatable bonds, such as the C-C bond connecting the carbaldehyde group to the indazole ring, and calculating the energy of each resulting geometry.

X-ray crystallography on related (1H-indazol-1-yl)methanol derivatives has revealed specific torsion angles for the substituent at the N1 position. nih.gov Such experimental data can be used to benchmark and validate the results of computational conformational analyses. Furthermore, theoretical investigations using methods like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis can be employed to study non-covalent interactions. core.ac.uk These analyses identify and characterize weak interactions such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and molecular recognition phenomena. core.ac.uk

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure confirmation and interpretation of experimental data. By simulating spectra, researchers can assign experimental peaks with greater confidence.

Gauge-Invariant Atomic Orbital (GIAO) calculations, typically performed at the DFT level, are a standard method for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). core.ac.uknih.gov Theoretical calculations have been shown to provide a sound basis for experimental NMR observations in indazole systems, helping to distinguish between isomers and confirm structural assignments. nih.gov In addition to NMR, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, yielding theoretical UV-Vis spectra. core.ac.uk Vibrational frequencies can also be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. rsc.org These calculated frequencies are often scaled by an empirical factor to better match experimental results.

Table 2: Summary of Computational Methods and Their Applications for Indazole Systems

Computational MethodApplicationInformation ObtainedReference
Density Functional Theory (DFT)Electronic Structure AnalysisOptimized geometry, HOMO/LUMO energies, MEP maps nih.govresearchgate.net
DFT with Transition State SearchReaction Mechanism ElucidationTransition state structures, reaction energy profiles, kinetic barriers nih.govnih.gov
Atoms in Molecules (AIM) / Reduced Density Gradient (RDG)Intermolecular Interaction AnalysisCharacterization of hydrogen bonds and van der Waals forces core.ac.uk
Gauge-Invariant Atomic Orbital (GIAO)NMR Spectra PredictionCalculated ¹H, ¹³C, ¹⁵N chemical shifts nih.gov
Time-Dependent DFT (TD-DFT)UV-Vis Spectra PredictionElectronic transition energies and wavelengths core.ac.uk

Table of Mentioned Compounds

Compound Name
This compound
1-Butyl-1H-indazole-3-carboxamide
4-fluoro-1H-indazole
4-chloro-1H-indazole
(1H-indazol-1-yl)methanol
Indole

Future Research Directions and Unexplored Avenues for 6 Iodo 1h Indazole 3 Carbaldehyde

Development of Novel Catalytic Systems for its Transformation

The presence of the iodo-substituent at the 6-position of the indazole ring is a key feature for transition metal-catalyzed cross-coupling reactions. Future research will likely focus on developing novel catalytic systems to enhance the efficiency and scope of these transformations. While traditional palladium catalysts are effective, there is a growing interest in exploring the use of more sustainable and earth-abundant metals such as copper, iron, and nickel. These alternative catalysts could offer different reactivity profiles and may be more cost-effective and environmentally friendly.

Furthermore, the development of photocatalytic systems represents a promising frontier. Light-mediated reactions could enable transformations under milder conditions, potentially avoiding the high temperatures often required in thermally driven catalytic cycles. Research into dual catalytic systems, which combine a photocatalyst with a metal or organocatalyst, could unlock novel reaction pathways for the functionalization of 6-iodo-1H-indazole-3-carbaldehyde.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms. The well-defined reactivity of this compound makes it an ideal candidate for integration into such systems. Its ability to undergo a wide range of functionalization reactions at both the aldehyde and the iodo-positions allows for the rapid generation of a multitude of derivatives.

Future work in this area will involve the development of robust, high-throughput reaction protocols that are compatible with robotic systems. This includes the optimization of reaction conditions, purification methods, and analytical techniques to ensure the reliable and efficient production of indazole-based compound libraries. The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict reaction outcomes and optimize synthetic routes.

Exploration of Green Solvent Systems and Sustainable Methodologies

In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable synthetic methods for the preparation and transformation of this compound. This includes the exploration of alternative solvent systems to replace traditional volatile organic compounds. Benign solvents such as water, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) are attractive alternatives.

Moreover, the development of solvent-free reaction conditions, such as mechanochemistry (ball milling), could significantly reduce the environmental impact of synthetic processes. Energy efficiency is another key aspect, with microwave-assisted and ultrasound-assisted synthesis being explored to reduce reaction times and energy consumption. The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize waste and hazard.

Advanced Functional Material Precursor Development

The indazole scaffold is a privileged structure in medicinal chemistry, but its potential in materials science is an area ripe for exploration. The specific electronic and photophysical properties that can be imparted by the indazole ring, combined with the versatility of the iodo and aldehyde functional groups, make this compound a promising precursor for advanced functional materials.

Future research could focus on synthesizing novel organic light-emitting diode (OLED) materials, fluorescent probes, and organic semiconductors derived from this indazole. The heavy iodine atom can promote intersystem crossing, which could be exploited in the design of phosphorescent materials. The aldehyde group provides a convenient handle for further elaboration into more complex conjugated systems with tailored electronic and optical properties.

Chemo- and Regioselective Functionalization Strategies

While the aldehyde and iodo groups are the most apparent reactive sites in this compound, the indazole ring itself contains several other positions that could be selectively functionalized. Future research will likely delve into developing sophisticated strategies for the chemo- and regioselective modification of this scaffold.

This could involve the use of directing groups to control the position of C-H activation and subsequent functionalization. The development of orthogonal protection-deprotection strategies for the different reactive sites will also be crucial for the synthesis of highly complex and precisely substituted indazole derivatives. Such strategies will enable the creation of molecules with finely tuned properties for specific applications in medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 6-iodo-1H-indazole-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves two key steps: (1) iodination of the indazole core and (2) aldehyde functionalization .
  • Iodination : Direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 60–80°C achieves regioselective iodination at the 6-position .
  • Aldehyde Introduction : Oxidative methods (e.g., MnO₂ in dichloromethane) or Vilsmeier-Haack formylation (POCl₃/DMF) can introduce the aldehyde group at the 3-position. Post-synthesis purification via silica gel chromatography (hexane/EtOAc) yields >85% purity .
  • Example Protocol :
StepReagents/ConditionsYieldPurity
IodinationNIS, DMF, 70°C, 12h78%90%
FormylationPOCl₃/DMF, 0°C→RT65%88%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 10.2–10.4 ppm. Iodine’s heavy atom effect deshields adjacent protons (e.g., H-5 at δ 8.1 ppm). Carbon signals for C-I and C=O are observed at δ 90–95 ppm and δ 190–195 ppm, respectively .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and N-H indazole stretch at ~3400 cm⁻¹ .
  • Mass Spec : Molecular ion peak at m/z 272.04 (C₈H₅IN₂O⁺) with characteristic iodine isotopic pattern .

Q. What purification techniques are critical for isolating high-purity this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (3:1) to remove unreacted iodine or byproducts.
  • Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves aldehyde derivatives from halogenated impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : B3LYP/6-311+G(d,p) for organic frameworks and LANL2DZ for iodine (accounts for relativistic effects) .
  • Reactivity Analysis : Fukui indices identify nucleophilic sites (e.g., aldehyde carbon, f⁺ = 0.12) and electrophilic sites (e.g., iodine-adjacent positions, f⁻ = 0.09). HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity .
  • Applications : Predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-6) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR shifts with computed chemical shifts (GIAO-DFT) to resolve discrepancies .
  • Reaction Optimization : Screen solvents (DMF vs. DCM), catalysts (Pd(OAc)₂ vs. CuI), and temperatures to identify yield-limiting factors .
  • Error Analysis : Quantify iodine loss via ICP-MS during purification or side reactions (e.g., aldehyde oxidation to carboxylic acid) .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at C-5) to enhance binding to kinase ATP pockets.
  • Structure-Activity Relationships (SAR) :
DerivativeModificationIC₅₀ (μM)Target
6-Iodo-5-nitro-NO₂ at C-50.12JAK2
6-Iodo-7-CH₃-CH₃ at C-72.4CDK4
  • Computational Docking : AutoDock Vina simulates binding modes to prioritize synthesis targets .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT solves phases via dual-space methods .
  • Refinement : SHELXL refines anisotropic displacement parameters for iodine and oxygen atoms. Final R-factors < 0.05 .
  • Key Metrics :
ParameterValue
Space GroupP2₁/c
Unit Cella = 8.21 Å, b = 12.05 Å, c = 10.33 Å
I···O Distance3.15 Å (halogen bonding)

Physical and Chemical Properties

From experimental data :

PropertyValue
Molecular Weight272.04 g/mol
Density2.1 ± 0.1 g/cm³
Melting Point165–167°C
LogP2.07
PSA45.75 Ų

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-1H-indazole-3-carbaldehyde
Reactant of Route 2
6-iodo-1H-indazole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.